Cobalt neodecanoate

Descripción general

Descripción

Cobalt neodecanoate is a cobalt-based metal carboxylate widely used as a siccative in paints, inks, and coatings. It is known for its ability to accelerate the drying process of alkyd resins through oxidative curing. This compound is also utilized as a catalyst in various chemical reactions, including hydrogenation and oxidation processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt neodecanoate is typically synthesized by reacting cobalt hydroxide with neodecanoic acid. The reaction is carried out in a sealed container at temperatures ranging from 150°C to 190°C for at least two hours. This process involves an acid-base salt-forming reaction followed by an acid replacement reaction .

Industrial Production Methods: In industrial settings, this compound is produced by mixing cobalt hydroxide with a combination of neodecanoic acid and other organic acids such as propionic acid. The mixture undergoes reflux in a normal-pressure sealed container to form the this compound salt. The reaction conditions are carefully controlled to ensure high cobalt content and optimal product quality .

Análisis De Reacciones Químicas

Types of Reactions: Cobalt neodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in oxidative curing of alkyd resins, where it facilitates the formation of cross-linked polymer networks .

Common Reagents and Conditions:

Oxidation: this compound acts as a catalyst in oxidation reactions, often in the presence of oxygen or other oxidizing agents.

Reduction: It can also participate in reduction reactions, typically involving hydrogen or other reducing agents.

Substitution: In substitution reactions, this compound can react with other carboxylic acids or ligands to form new cobalt complexes

Major Products: The major products formed from these reactions include cross-linked polymers in the case of oxidative curing, and various cobalt complexes in substitution reactions .

Aplicaciones Científicas De Investigación

Cobalt neodecanoate has a wide range of applications in scientific research:

Mecanismo De Acción

Cobalt neodecanoate exerts its effects primarily through its catalytic activity. In oxidative curing, it facilitates the formation of free radicals, which initiate the polymerization of alkyd resins. This process involves the transfer of oxygen to the resin, leading to cross-linking and hardening of the coating .

Comparación Con Compuestos Similares

Cobalt naphthenate: Another cobalt-based siccative used in paints and coatings.

Cobalt octoate: Known for its use as a drying agent in various industrial applications.

Manganese and iron carboxylates: These are alternative siccatives used to replace cobalt-based compounds due to regulatory concerns

Uniqueness: Cobalt neodecanoate is unique in its high catalytic activity and effectiveness in promoting oxidative curing. It is preferred in many applications due to its ability to produce hard, durable coatings with minimal discoloration .

Actividad Biológica

Cobalt neodecanoate (CAS No. 27253-31-2) is a cobalt salt of neodecanoic acid, which has garnered attention for its various biological activities and potential applications in industrial processes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicity, skin and respiratory sensitization, and other relevant biological interactions.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

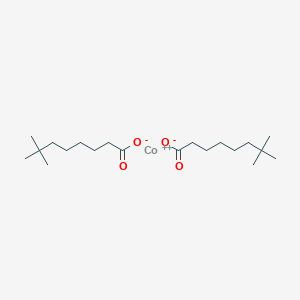

| Molecular Formula | Co(C₁₀H₁₉O₂)₂ |

| Molecular Weight | 401.5 g/mol |

| State | Liquid |

| Solubility in Water | Moderate |

Toxicokinetics

This compound exhibits moderate dissociation in physiological conditions. Studies show that it completely dissociates in simulated gastric fluid (pH 1.5) and partially in intestinal fluid (pH 7.4), with solubility rates of 100% and 30.8%, respectively . The dissociation leads to the release of cobalt ions, which are primarily responsible for the compound's toxicity.

Skin and Eye Irritation

In a study following OECD guidelines, this compound was applied to human-derived epidermal keratinocytes. The MTT assay results indicated cell viability scores of 108.1% after three minutes and 45.7% after sixty minutes of exposure, suggesting that this compound is not corrosive . Additionally, eye irritation studies showed slight chemosis and redness that were reversible within 72 hours, indicating low irritant potential .

Sensitization Potential

While specific data on respiratory sensitization are lacking, cobalt compounds are generally known to cause sensitization upon inhalation exposure. However, due to the waxy nature of cobalt soap complexes, inhalation risks may be minimized in practical applications .

Dermal Absorption Studies

Research indicates that dermal absorption of cobalt is relatively low; values reported for cobalt chloride hexahydrate suggest less than 1% absorption through intact skin but significantly higher rates through abraded skin (up to 80%) after prolonged exposure . Such findings imply that while acute dermal toxicity may be low, caution is warranted in occupational settings where skin contact could occur.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Observations |

|---|---|

| Skin Irritation | Not considered corrosive; slight erythema observed |

| Eye Irritation | Reversible effects; low irritant potential |

| Respiratory Sensitization | Limited data; potential risk inferred |

| Carcinogenicity | Evidence from related compounds suggests caution |

Propiedades

IUPAC Name |

cobalt(2+);7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Co/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMCQAXHWIEEDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920451 | |

| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | Neodecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27253-31-2, 90342-30-6 | |

| Record name | Cobalt neodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, cobalt salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(2+) bis(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Decanoic acid, cobalt(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.